molecular formula C22H24ClN3 B1404931 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride CAS No. 1421497-63-3

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride

Cat. No.: B1404931
CAS No.: 1421497-63-3
M. Wt: 365.9 g/mol
InChI Key: VVUVOOBUHDLCRL-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is characterized by its complex structure, which includes a quinoline core substituted with a hydrazinyl group and a phenylcyclohexylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinoline with hydrazine derivatives under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with 4-phenylcyclohexanone to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline
  • 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline sulfate

Uniqueness

Compared to similar compounds, 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility and reactivity. This uniqueness can affect its application in various fields, making it a compound of interest for further research.

Properties

IUPAC Name

2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVOOBUHDLCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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